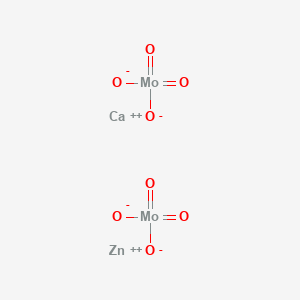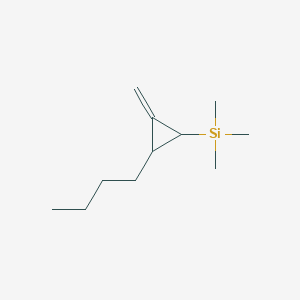
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane is a heterocyclic organic compound with the molecular formula C11H22Si. This compound is characterized by the presence of a cyclopropane ring substituted with a butyl group, a methylidene group, and a trimethylsilyl group. It is primarily used in experimental and research settings .
Méthodes De Préparation
The synthesis of 1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of 1-butyl-2-methylidene-cyclopropane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Reaction Conditions: The reaction is conducted at room temperature, and the product is purified through distillation or chromatography.
Industrial Production Methods:
Analyse Des Réactions Chimiques
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., TBAF). Reactions are usually conducted under controlled temperatures and inert atmospheres.
Major Products: Major products include ketones, carboxylic acids, and substituted cyclopropanes.
Applications De Recherche Scientifique
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, although detailed mechanisms are still under investigation.
Comparaison Avec Des Composés Similaires
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane can be compared with other similar compounds:
Similar Compounds: Examples include 1-butyl-2-methylidene-cyclopropane and 1-butyl-3-(trimethylsilyl)cyclopropane.
Propriétés
Numéro CAS |
78638-80-9 |
|---|---|
Formule moléculaire |
C11H22Si |
Poids moléculaire |
182.38 g/mol |
Nom IUPAC |
(2-butyl-3-methylidenecyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C11H22Si/c1-6-7-8-10-9(2)11(10)12(3,4)5/h10-11H,2,6-8H2,1,3-5H3 |
Clé InChI |
ATCIUTGPVAGJRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(C1=C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




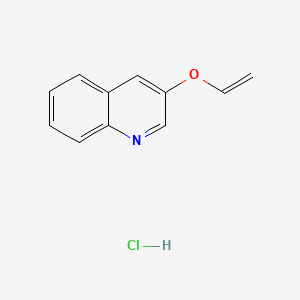
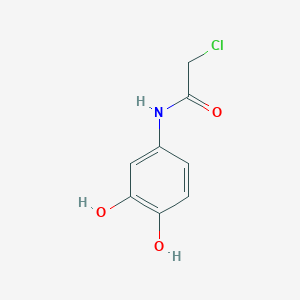
![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI)](/img/structure/B13804977.png)
![2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)

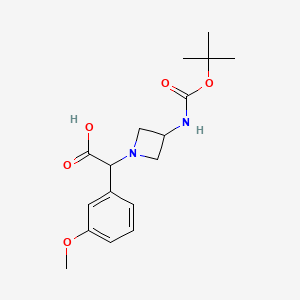
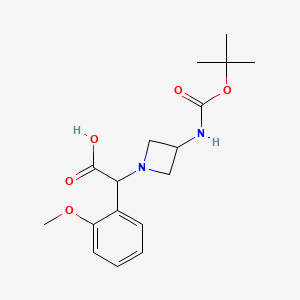
![(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide](/img/structure/B13805010.png)



